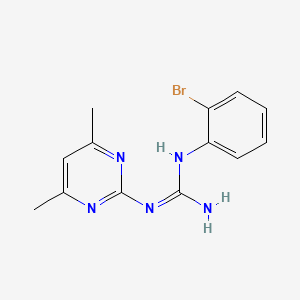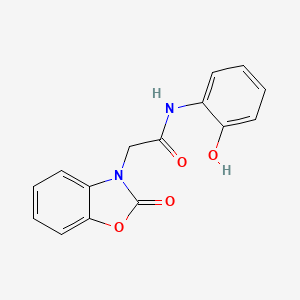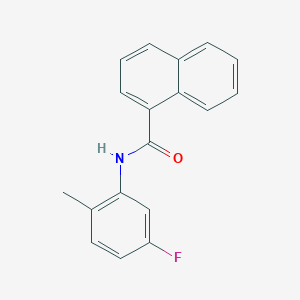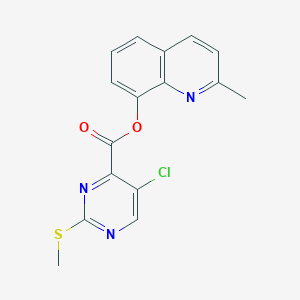
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPPG, is a small molecule inhibitor that has been widely used in scientific research to study the function of the P2X receptors. The P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP. These receptors are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. BPPG has been shown to selectively inhibit the P2X4 receptor subtype, which is involved in the regulation of immune responses, pain perception, and neuronal signaling.
作用機序
The mechanism of action of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the selective inhibition of the P2X4 receptor subtype. The P2X4 receptor is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the receptor leads to the opening of the ion channel, which allows the influx of cations such as calcium and sodium. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine inhibits the P2X4 receptor by binding to a specific site on the receptor, which prevents the opening of the ion channel.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can have a variety of biochemical and physiological effects, depending on the specific physiological process being studied. For example, N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to inhibit the release of pro-inflammatory cytokines in immune cells, which suggests that it may have anti-inflammatory effects. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to reduce pain perception in animal models, which suggests that it may have analgesic effects.
実験室実験の利点と制限
One of the main advantages of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for the P2X4 receptor subtype. This allows researchers to study the specific role of this receptor subtype in various physiological processes, without affecting other P2X receptor subtypes. However, one limitation of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low potency, which means that high concentrations of the compound may be required to achieve significant effects.
将来の方向性
There are several future directions for the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in scientific research. One area of interest is the role of the P2X4 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine as a potential therapeutic agent for the treatment of pain and inflammation. Finally, there is also interest in the development of more potent and selective P2X4 receptor inhibitors, which could have broader applications in scientific research and drug development.
合成法
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a multi-step procedure that involves the reaction of 2-bromophenylamine with 4,6-dimethyl-2-chloropyrimidine, followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been widely used in scientific research to study the function of the P2X4 receptor subtype. Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can selectively inhibit the P2X4 receptor, without affecting other P2X receptor subtypes. This has allowed researchers to study the specific role of the P2X4 receptor in various physiological processes, including inflammation, pain perception, and neuronal signaling.
特性
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)

![2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)

![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
